molecular formula C16H20N2O3S B11505084 1-[2-Methyl-4-(toluene-4-sulfonyl)-oxazol-5-yl]-piperidine

1-[2-Methyl-4-(toluene-4-sulfonyl)-oxazol-5-yl]-piperidine

Cat. No.: B11505084
M. Wt: 320.4 g/mol
InChI Key: FPVODTNFJLLPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Methyl-4-(toluene-4-sulfonyl)-oxazol-5-yl]-piperidine is a complex organic compound that features a piperidine ring, an oxazole ring, and a toluene-4-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-4-(toluene-4-sulfonyl)-oxazol-5-yl]-piperidine typically involves multiple steps. One common approach is the reaction of 2-methyl-4-(toluene-4-sulfonyl)oxazole with piperidine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Methyl-4-(toluene-4-sulfonyl)-oxazol-5-yl]-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[2-Methyl-4-(toluene-4-sulfonyl)-oxazol-5-yl]-piperidine has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[2-Methyl-4-(toluene-4-sulfonyl)-oxazol-5-yl]-piperidine exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Methyl-4-(toluene-4-sulfonyl)-thiomorpholine
  • 2-Methyl-4-(toluene-4-sulfonyl)-thiomorpholine 1-oxide

Comparison: 1-[2-Methyl-4-(toluene-4-sulfonyl)-oxazol-5-yl]-piperidine is unique due to its specific combination of functional groups and ring structures. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2-methyl-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole

InChI

InChI=1S/C16H20N2O3S/c1-12-6-8-14(9-7-12)22(19,20)15-16(21-13(2)17-15)18-10-4-3-5-11-18/h6-9H,3-5,10-11H2,1-2H3

InChI Key

FPVODTNFJLLPAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.